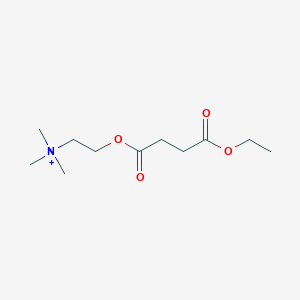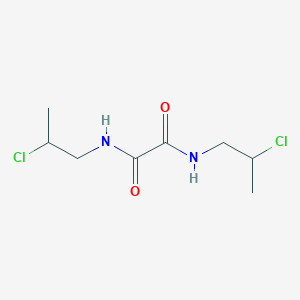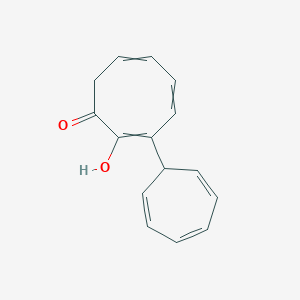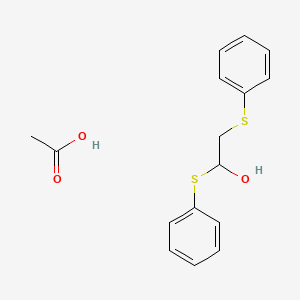
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a chemical compound that belongs to the class of ammonium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- typically involves the reaction of ethyl 4-hydroxybutanoate with trimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other biomolecules, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- include other ammonium salts with different substituents. Examples include:
- Ethanaminium, 2-(4-methoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
- Ethanaminium, 2-(4-propoxy-1,4-dioxobutoxy)-N,N,N-trimethyl-
Uniqueness
The uniqueness of ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- lies in its specific substituents, which confer distinct chemical and biological properties. These properties may make it more suitable for certain applications compared to its analogs.
Conclusion
Ethanaminium, 2-(4-ethoxy-1,4-dioxobutoxy)-N,N,N-trimethyl- is a versatile compound with a wide range of applications in various fields. Its unique chemical structure and properties make it an important subject of study in scientific research. Further exploration of its synthesis, reactions, and applications can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
61413-37-4 |
|---|---|
Molekularformel |
C11H22NO4+ |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
2-(4-ethoxy-4-oxobutanoyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C11H22NO4/c1-5-15-10(13)6-7-11(14)16-9-8-12(2,3)4/h5-9H2,1-4H3/q+1 |
InChI-Schlüssel |
BUQNGPTUYPWZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)OCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)

![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)



![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)



![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
